molecular formula C9H8O2S B112412 4-(S-Acetylthio)benzaldehyde CAS No. 28130-89-4

4-(S-Acetylthio)benzaldehyde

Cat. No.: B112412
CAS No.: 28130-89-4
M. Wt: 180.23 g/mol
InChI Key: PIMFYYQSMFCNPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(S-Acetylthio)benzaldehyde can be synthesized through a reaction involving the acetylation of thiophenol followed by formylation. The general synthetic route involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(S-Acetylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(S-Acetylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(S-Acetylthio)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the presence of the aldehyde and acetylthio groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modify the activity of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylthio)benzaldehyde
  • Ethanethioic acid, S-(4-formylphenyl) ester
  • S-(4-formylphenyl) ethanethioate

Uniqueness

4-(S-Acetylthio)benzaldehyde is unique due to its specific functional groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Biological Activity

4-(S-Acetylthio)benzaldehyde, with the molecular formula C9_9H8_8O2_2S and a molecular weight of 180.22 g/mol, is an organic compound notable for its biological activity. This compound features both an aldehyde and a thioacetyl functional group, which contribute to its reactivity and potential applications in biochemistry and medicinal chemistry.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is facilitated by the aldehyde and acetylthio groups, allowing it to undergo nucleophilic addition and substitution reactions. Such interactions can modify enzyme activity and influence various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes through covalent modification. For instance, it has been studied for its effects on aldehyde dehydrogenases (ALDH), which are crucial in metabolizing aldehydes into carboxylic acids. The compound's structure allows it to act as a pan-ALDH inhibitor , which could have implications for cancer treatment by affecting cancer stem cell differentiation .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. It has shown promise in reducing cell viability in prostate cancer models, suggesting a potential role in cancer therapy. The compound was tested alongside other analogues, revealing dose-dependent effects on cell survival .

Case Studies

  • Prostate Cancer Cell Lines : In a study evaluating the antiproliferative effects of various benzaldehyde derivatives, this compound demonstrated significant reductions in cell viability at concentrations ranging from 50 to 200 µM. The results indicated that the compound could serve as a lead structure for developing more potent ALDH inhibitors .
  • Enzyme Activity Modulation : Another study highlighted the compound's ability to modulate enzyme activities through covalent interactions, particularly focusing on its impact on metabolic pathways involving aldehyde metabolism. The findings suggested that such modifications could lead to altered cellular responses in cancerous tissues.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
4-(Acetylthio)benzaldehydeAldehyde with thio groupSimilar enzyme inhibition potential
S-(4-formylphenyl) ethanethioateEster derivativeLess reactive than this compound
4-MethylthiobenzaldehydeMethyl-substitutedDifferent reactivity profile

This compound stands out due to its specific functional groups that enable distinct reactivity patterns compared to these analogues.

Properties

IUPAC Name

S-(4-formylphenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMFYYQSMFCNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457903
Record name 4-(S-Acetylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28130-89-4
Record name 4-(S-Acetylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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